molecular formula C15H23NO2 B3974960 N-(3-methylbutyl)-4-phenoxybutanamide

N-(3-methylbutyl)-4-phenoxybutanamide

Cat. No.: B3974960
M. Wt: 249.35 g/mol
InChI Key: PXQCAZREGQKQBA-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-4-phenoxybutanamide is an amide derivative characterized by a butanamide backbone substituted with a phenoxy group at the 4-position and a 3-methylbutyl chain attached to the nitrogen atom.

Properties

IUPAC Name

N-(3-methylbutyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-13(2)10-11-16-15(17)9-6-12-18-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQCAZREGQKQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with 3-methylbutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-(3-methylbutyl)-4-phenoxybutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The amide bond provides stability and facilitates binding to biological molecules. The 3-methylbutyl substituent can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Aliphatic Amides

Compound Backbone Substituents Volatility Primary Application
N-(3-methylbutyl)propanamide Propanamide Aliphatic (C3) High Insect pheromone
Target compound Butanamide 4-Phenoxy, 3-methylbutyl Moderate Not specified
2.2. 4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide ()

This compound shares a phenoxybutanamide backbone but differs in substituents:

  • Amide Nitrogen : The 3-methoxyphenyl group (aromatic) vs. the target’s 3-methylbutyl (aliphatic) affects electronic properties. The former may enhance π-π interactions in drug-receptor binding, while the latter could improve lipid solubility .

Table 2: Substituent Effects on Key Properties

Compound Phenoxy Substituent Amide Substituent Solubility (Predicted)
Target compound None 3-Methylbutyl Moderate lipophilicity
4-(4-tert-Butylphenoxy)-... tert-Butyl 3-Methoxyphenyl Lower aqueous solubility
2.3. Fluorinated Acetamide Derivatives ()

Compounds like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) feature fluorophenoxy groups and acetamide backbones:

  • Chain Length : The acetamide backbone (C2) in 30 vs. the target’s butanamide (C4) may influence molecular flexibility and binding affinity .

Table 3: Impact of Halogenation and Chain Length

Compound Phenoxy Substitution Backbone Length Melting Point (°C)
30 (fluorinated) 2-Fluoro Acetamide (C2) 75
Target compound None Butanamide (C4) Not available
2.4. Imine Analogs ()

(E)-N-(3-methylbutyl)-1-phenylmethanimine shares the 3-methylbutyl group but replaces the amide with an imine functional group:

  • Reactivity : Imines are more prone to hydrolysis than amides, suggesting the target compound is more chemically stable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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